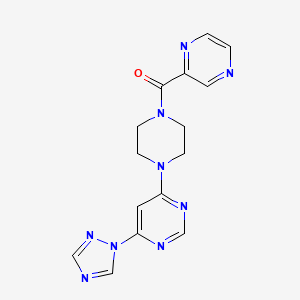![molecular formula C9H7N3O3S B2588974 (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one CAS No. 692270-68-1](/img/structure/B2588974.png)
(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one, also known as Nitrothiazolone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. Nitrothiazolone is a heterocyclic compound that contains a thiazolidine ring and a nitrophenyl group. In
Scientific Research Applications
(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone has been extensively studied for its potential applications in various fields. In medicine, (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone has been shown to have antimicrobial properties and has been used to develop new antibiotics. It has also been studied for its potential as an anti-cancer agent. In agriculture, (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone has been used as a pesticide due to its insecticidal and fungicidal properties. In material science, (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone has been used to develop new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone has been shown to inhibit the growth of a wide range of bacteria and fungi, including antibiotic-resistant strains.
Biochemical and Physiological Effects:
(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone has been shown to have low toxicity in vitro and in vivo studies. It has been shown to have no significant effects on liver and kidney function, hematological parameters, or histopathological changes in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone.
Advantages and Limitations for Lab Experiments
One advantage of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. It is also relatively easy to synthesize, making it accessible for lab experiments. However, one limitation of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone. One direction is the development of new antibiotics using (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone as a lead compound. Another direction is the study of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone's potential as an anti-cancer agent. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone.
Synthesis Methods
The synthesis of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-oneone involves the reaction between 2-nitrobenzaldehyde and 2-mercaptoacetic acid in the presence of a base such as sodium hydroxide. The reaction results in the formation of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one as a yellow solid. The reaction mechanism involves the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidine ring.
properties
IUPAC Name |
2-(2-nitrophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c13-8-5-16-9(11-8)10-6-3-1-2-4-7(6)12(14)15/h1-4H,5H2,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBTVODIJNACMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC=C2[N+](=O)[O-])S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]methanimine](/img/structure/B2588895.png)

![[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol](/img/structure/B2588899.png)
![7-ethoxy-5-(pyridin-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2588903.png)



![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)